Home > Products > Screening Compounds P1819 > Cholecystokinin Octapeptide (1-5) (desulfated)
Cholecystokinin Octapeptide (1-5) (desulfated) - 121880-96-4

Cholecystokinin Octapeptide (1-5) (desulfated)

Catalog Number: EVT-1724955
CAS Number: 121880-96-4
Molecular Formula: C31H38N6O9S
Molecular Weight: 670.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholecystokinin Octapeptide (1-5) (desulfated) is a derivative of the naturally occurring peptide hormone cholecystokinin, which plays a significant role in digestion and appetite regulation. This peptide is synthesized in the intestinal mucosa and is involved in various physiological processes, including stimulating gallbladder contraction and pancreatic enzyme secretion. The desulfated form refers to the removal of a sulfate group, which can influence its biological activity and receptor interactions.

Source

Cholecystokinin Octapeptide is primarily derived from the intestinal endocrine cells, particularly in the small intestine. It is synthesized from larger precursors through enzymatic cleavage. The octapeptide form, often referred to as CCK-8, consists of eight amino acids and is one of the most studied forms of cholecystokinin due to its potent biological effects.

Classification

Cholecystokinin Octapeptide falls under the category of peptide hormones. It is classified based on its structure and function:

  • Peptide Hormones: Short chains of amino acids that act as signaling molecules in various physiological processes.
  • Gastrointestinal Hormones: Specifically involved in digestion and appetite regulation.
Synthesis Analysis

Methods

The synthesis of Cholecystokinin Octapeptide can be achieved through various methods, including:

  • Enzymatic Synthesis: This method involves the use of enzymes to catalyze the condensation of amino acid fragments. For instance, fragments can be combined without side-chain protection, except for specific residues like tyrosine .
  • Chemical Synthesis: Solid-phase peptide synthesis techniques can also be employed, allowing for precise control over the sequence and modifications.

Technical Details

Enzymatic synthesis typically involves:

  1. Fragmentation: Large precursor peptides are enzymatically cleaved into smaller fragments.
  2. Condensation: These fragments are then combined using ligases or other enzymes to form the desired octapeptide structure.
  3. Purification: The final product is purified through chromatography techniques to remove any unreacted starting materials or by-products.
Molecular Structure Analysis

Structure

Cholecystokinin Octapeptide has a specific amino acid sequence that defines its structure and function. The sequence for CCK-8 is typically represented as:

Tyr Met Gly Trp Met Asp Phe NH2\text{Tyr Met Gly Trp Met Asp Phe NH}_2

Data

The molecular formula for Cholecystokinin Octapeptide (1-5) (desulfated) can be represented as C36H50N8O10C_{36}H_{50}N_{8}O_{10}, with a molecular weight of approximately 745.9 g/mol.

Chemical Reactions Analysis

Reactions

Cholecystokinin Octapeptide undergoes several chemical reactions, primarily involving:

  • Oxidation: Certain amino acids within the peptide are susceptible to oxidation, which can affect its stability and activity .
  • Hydrolysis: The peptide bond can be hydrolyzed under specific conditions, leading to fragmentation.

Technical Details

The oxidation process may involve reactive oxygen species interacting with susceptible residues like methionine or tryptophan, potentially altering the peptide's biological activity and efficacy.

Mechanism of Action

Process

Cholecystokinin Octapeptide exerts its effects primarily through binding to specific receptors known as cholecystokinin receptors (CCK receptors). Upon binding:

  1. Signal Transduction: Activation of these receptors triggers intracellular signaling pathways involving phospholipase C and protein kinase C.
  2. Physiological Effects: This results in increased pancreatic enzyme secretion, gallbladder contraction, and modulation of satiety signals in the brain.

Data

Studies have shown that CCK-8 significantly stimulates pancreatic secretory flow and enzyme secretion in experimental models . The dose-response relationships indicate a biphasic response where lower doses stimulate secretion while higher doses may lead to decreased output.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder when synthesized.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Sensitive to heat and pH changes; requires careful handling to maintain activity.
  • Reactivity: Can undergo oxidation reactions that may alter its functional properties.

Relevant data indicate that the stability of Cholecystokinin Octapeptide can vary based on environmental conditions such as temperature and pH levels.

Applications

Scientific Uses

Cholecystokinin Octapeptide has several applications in scientific research:

  • Physiological Studies: Used to investigate digestive processes and appetite regulation mechanisms.
  • Pharmaceutical Research: Potential therapeutic applications in treating obesity and gastrointestinal disorders due to its role in satiety signaling.
  • Biochemical Assays: Employed in assays to study receptor interactions and signaling pathways related to cholecystokinin.
Neurobiological Roles of Cholecystokinin Octapeptide (1-5) (desulfated) in Central Nervous System Function

Modulation of Dopaminergic Pathways and Co-localization with Neurotransmitters

Cholecystokinin Octapeptide (1-5) (desulfated) (Asp-Tyr-Met-Gly-Trp) represents a truncated metabolite of the full sulfated CCK-8 peptide (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) that displays distinct neuromodulatory properties. Unlike its parent compound, this desulfated fragment exhibits a significantly reduced affinity for classical CCK receptors due to the absence of the tyrosine sulfate moiety and C-terminal pharmacophore [1] [6]. Research indicates that while sulfated CCK-8 co-localizes extensively with dopamine (particularly in the ventral tegmental area and substantia nigra), the CCK (1-5) fragment likely operates through alternative receptor systems including potential interactions with GPR173, a newly identified CCK-related receptor implicated in GABAergic plasticity [3] [7]. This differential receptor engagement fundamentally alters its neuromodulatory capacity within dopaminergic circuits.

The fragment's generation occurs through proteolytic cleavage of CCK-8 by serine proteases in regional brain slices [1]. Unlike full-length CCK-8 which regulates dopamine release via high-affinity CCK-B receptor binding in the mesolimbic pathway, the (1-5) fragment demonstrates minimal activity at these canonical receptors. This is evidenced by binding studies showing a 10-fold lower affinity of desulfated CCK-8 for cortical receptors compared to its sulfated counterpart [6]. Consequently, the (1-5) fragment may exert modulatory influences on dopaminergic signaling through indirect mechanisms, potentially involving presynaptic regulation of neurotransmitter release or interactions with non-canonical receptor targets [3] [8]. Its presence in cortico-striatal pathways suggests possible involvement in reward processing circuits, though direct evidence remains limited compared to the well-documented co-localization of full-length CCK-8 with dopamine in 80-90% of VTA neurons [4].

Table 1: Receptor Affinity Profile of CCK Fragments

PeptideCCK-A Receptor AffinityCCK-B Receptor AffinityGPR173 Interaction
CCK-8 (sulfated)High (KD ~1-5 nM)High (KD ~1-5 nM)Not established
CCK-8 (desulfated)Very lowModerate (KD ~10-50 nM)Not established
CCK (1-5) desulfatedNegligibleNegligiblePotential target

Role in Satiety Signaling and Feeding Behavior Regulation

The satiety-inducing effects of cholecystokinin are predominantly mediated through peripheral CCK-A receptors and central CCK-B receptors activated by full-length sulfated CCK-8 [1] [5]. As a metabolite, Cholecystokinin Octapeptide (1-5) (desulfated) exhibits distinct bioactivity profiles in feeding regulation due to its altered receptor interaction capabilities. Research indicates that while systemic administration of CCK-8 reduces food intake by slowing gastric emptying and activating vagal afferents, the (1-5) fragment lacks these pronounced satiety effects [5] [9]. This functional difference stems primarily from its inability to activate peripheral CCK-A receptors that require tyrosine sulfation for high-affinity binding [7].

Emerging evidence suggests the (1-5) fragment may participate in more subtle appetite modulation through central mechanisms. Studies of duodenal CCK-expressing cells demonstrate their role in regulating sugar preference, raising the possibility that CCK fragments might influence hedonic aspects of feeding [3]. Additionally, the fragment's presence in brain regions governing interoceptive signaling (including the nucleus tractus solitarius) suggests potential neuromodulatory functions in gut-brain communication pathways [3] [9]. Unlike full-length CCK-8 which triggers immediate satiety via hypothalamic and brainstem circuits, the (1-5) fragment may instead contribute to long-term metabolic adaptation through interactions with orexin neurons that regulate appetite and wakefulness cycles [5] [9]. However, conclusive evidence establishing a direct role in feeding behavior remains limited, highlighting a significant research gap regarding this fragment's specific metabolic functions.

Involvement in Anxiety, Nociception, and Stress Responses

Cholecystokinin Octapeptide (1-5) (desulfated) demonstrates complex interactions with neural circuits regulating emotional states, potentially opposing the anxiogenic effects of full-length CCK peptides. While sulfated CCK-8 and particularly CCK-4 are well-established as potent panicogens via CCK-B receptor activation in the basolateral amygdala, the truncated (1-5) fragment appears to modulate these pathways differently [3] [4]. Recent research identifies that CCK (1-5) desulfated may contribute to inhibitory neuroplasticity through interactions with the GPR173 receptor system, which facilitates inhibitory long-term potentiation (iLTP) in cortical and limbic regions [3]. This mechanism potentially counterbalances excitatory signaling associated with anxiety states.

In nociceptive processing, the fragment exhibits functional divergence from full-length CCK peptides. While CCK-8S facilitates pain transmission through CCK-B receptor-mediated enhancement of glutamatergic signaling and suppression of GABAergic inhibition in the periaqueductal gray and spinal cord, the (1-5) fragment may instead influence endogenous opioid systems [3] [9]. Experimental models demonstrate that genetic deletion of CCK-B receptors reduces hyperalgesia in neuropathic pain, suggesting that metabolites lacking CCK-B receptor affinity might produce analgesic effects [3]. Additionally, stress-induced increases in CCK-like material in the frontal cortex can be attenuated by CCK-B antagonists, implying that endogenous proteolytic fragments might naturally regulate these responses [4]. Under conditions of social defeat stress, CCK (1-5) desulfated potentially modulates the HPA axis and autonomic responses through actions in the dorsomedial hypothalamus where CCK+ neurons project to the rostral ventromedial medulla [3].

Table 2: Functional Contrasts in Stress and Nociception Pathways

FunctionSulfated CCK-8CCK (1-5) Desulfated
Anxiety ModulationCCK-B receptor activation → PanicogenicGPR173 interaction → Potential anxiolytic
Pain ProcessingPro-nociceptive via GABA suppressionMay facilitate endogenous opioid actions
Stress ResponseAmplifies autonomic and HPA reactivityPotential dampening effect on stress circuits
Cortical ActivationIncreases CCK-like material in stressAttenuated by CCK-B antagonists

Interactions with Memory and Cognitive Processes

The extensive presence of cholecystokinin peptides in cortical and hippocampal circuits positions Cholecystokinin Octapeptide (1-5) (desulfated) as a potential modulator of cognitive functions, though its specific roles remain less characterized than those of full-length CCK-8. The fragment's generation in brain regions critical for memory formation suggests participation in neuroplasticity mechanisms. Research demonstrates that full-length CCK-8 regulates both excitatory (eLTP) and inhibitory (iLTP) long-term potentiation through CCK-B receptors and GPR173, respectively [3]. As a metabolite, the (1-5) fragment likely influences these processes through differential receptor engagement, potentially modulating synaptic plasticity in a manner distinct from its parent compound.

Within hippocampal networks, CCK fragments may contribute to excitatory-inhibitory balance through interactions with interneuron populations. Full-length CCK-8 enhances GABA release onto dorsomedial hypothalamic neurons and increases spontaneous inhibitory postsynaptic potentials (sIPSPs) in the basolateral amygdala [3]. The (1-5) fragment likely retains some capacity to influence GABAergic transmission given its structural similarity to the N-terminal region of CCK-8, though with reduced efficacy. Experimental evidence suggests that CCK peptides modulate theta rhythm activity and working memory performance in prefrontal circuits [3]. Additionally, the association of CCK gene variants with cognitive decline in neurodegenerative conditions points to potential roles in memory consolidation and retrieval pathways [5]. The fragment's inhibition of aminopeptidases may indirectly influence cognitive processes by prolonging the activity of other neuropeptides involved in memory formation, though direct mechanistic evidence remains limited [8] [10].

Table 3: Research Evidence for Cognitive Roles

Cognitive DomainCCK-8S EffectsCCK (1-5) Desulfated Evidence
NeuroplasticityMediates eLTP (CCKBR) and iLTP (GPR173)Potential GPR173 activation
Hippocampal FunctionModulates GABAergic transmissionStructural basis for partial function
Cortical ProcessingRegulates working memory via CCK+ interneuronsUnknown direct effects
NeurodegenerationImplicated in Alzheimer's pathologyPotential neuroprotective effects

Properties

CAS Number

121880-96-4

Product Name

Cholecystokinin Octapeptide (1-5) (desulfated)

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C31H38N6O9S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/C31H38N6O9S/c1-47-11-10-23(36-30(44)24(12-17-6-8-19(38)9-7-17)37-28(42)21(32)14-27(40)41)29(43)34-16-26(39)35-25(31(45)46)13-18-15-33-22-5-3-2-4-20(18)22/h2-9,15,21,23-25,33,38H,10-14,16,32H2,1H3,(H,34,43)(H,35,39)(H,36,44)(H,37,42)(H,40,41)(H,45,46)/t21-,23-,24-,25-/m0/s1

InChI Key

YMDOKCNVHRLQKQ-LFBFJMOVSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.